![molecular formula C10H14ClNO4 B13654190 (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a chiral amino acid derivative It is known for its structural similarity to tyrosine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxybenzaldehyde.
Aldol Condensation: The 4-hydroxybenzaldehyde undergoes aldol condensation with glycine to form the intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors for the aldol condensation and reduction steps.
Purification: Employing industrial purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propane.
Substitution: Formation of various ethers and esters depending on the substituent used.
科学的研究の応用
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate neurotransmitter levels by influencing the synthesis of catecholamines. The compound’s molecular targets include tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are key enzymes in the biosynthesis of neurotransmitters.
類似化合物との比較
Similar Compounds
Tyrosine: An essential amino acid with a similar structure but lacking the hydrochloride group.
Phenylalanine: Another essential amino acid with a similar aromatic ring structure but different side chain.
DOPA: A precursor to neurotransmitters with a similar structure but different functional groups.
Uniqueness
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups, which allow it to participate in a wide range of biochemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
特性
分子式 |
C10H14ClNO4 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H/t10-;/m1./s1 |
InChIキー |
BXPOAFNJGLIFRC-HNCPQSOCSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O.Cl |
正規SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


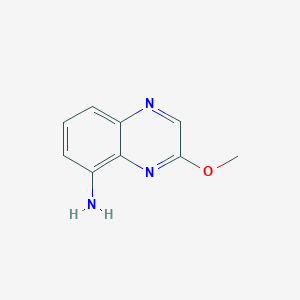


![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
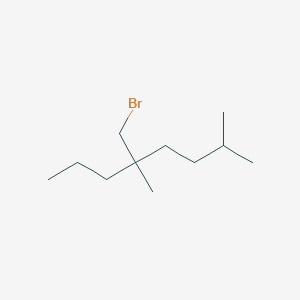
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)

![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
![1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
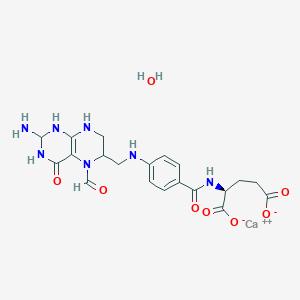
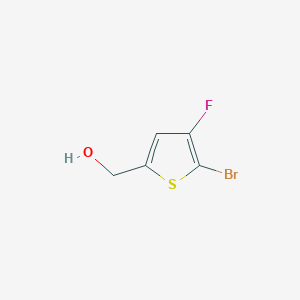
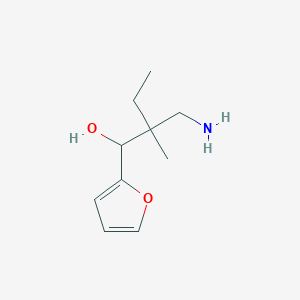
![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
